N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S,4S)-4-hydroxythiolan-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-7-15-6-9(10)12-11(14)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSEPZRRTWBRY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Chemical Class of Benzamide Derivatives
N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide belongs to the broad and versatile class of organic compounds known as benzamide (B126) derivatives. The core of these molecules is the benzamide group, which consists of a benzene (B151609) ring attached to an amide functional group. This structural motif is a common feature in a multitude of pharmaceutically active compounds, underscoring its importance as a privileged scaffold in medicinal chemistry.
The utility of the benzamide functional group stems from its ability to form stable amide bonds and participate in various intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.net Consequently, benzamide derivatives have been shown to exhibit a wide array of pharmacological activities. Research has demonstrated their potential as:
Antimicrobial agents
Analgesics researchgate.net
Anti-inflammatory drugs researchgate.net
Anticancer agents researchgate.net
Cardiovascular drugs
Antipsychotics researchgate.net
Antidepressants researchgate.net
Antiemetics researchgate.net
The diverse biological profiles of benzamide derivatives have spurred continuous research into novel analogues, with modifications to both the benzene ring and the amide substituent being explored to modulate potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of new benzamide derivatives, such as this compound, is a testament to the ongoing efforts to harness the therapeutic potential of this chemical class. nanobioletters.comresearchgate.net
Significance of the Thiolan Heterocycle in Medicinal Chemistry
The second key structural component of N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide is the thiolan ring, a five-membered saturated heterocycle containing a sulfur atom. Sulfur-containing heterocycles are integral to numerous biological processes and are found in a variety of natural products and synthetic drugs. bohrium.com The inclusion of a thiolan moiety in a drug candidate can confer several advantageous properties.
In the broader context of medicinal chemistry, five-membered aromatic heterocycles containing sulfur, such as thiophene (B33073), are recognized as important building blocks in drug discovery. nih.gov While thiolan is a saturated ring, its presence suggests a deliberate design choice to introduce a flexible, sulfur-containing scaffold. The exploration of sulfur heterocycles remains an active area of research, with scientists continually investigating their potential in developing new therapeutic agents for a range of diseases, including cancer, diabetes, and infectious diseases. bohrium.com
Stereochemical Importance: the 3s,4s Configuration and Its Implications
A critical aspect of N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide is its defined stereochemistry, specifically the (3S,4S) configuration of the substituents on the thiolan ring. Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a pivotal role in the interaction of a drug molecule with its biological target, which is typically a chiral macromolecule such as a protein or a nucleic acid.
The precise spatial orientation of functional groups can dramatically influence the binding affinity and efficacy of a compound. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity, with one enantiomer or diastereomer often exhibiting the desired therapeutic effect while the other may be inactive or even produce undesirable side effects. nih.gov
In the case of this compound, the (3S,4S) configuration dictates the specific three-dimensional arrangement of the benzamide (B126) and hydroxyl groups relative to the thiolan ring. This fixed orientation is crucial for determining how the molecule fits into the binding site of its target protein. Research on other complex molecules with multiple chiral centers has demonstrated that specific stereoisomers can have potencies that are thousands of times greater than their counterparts. nih.gov Therefore, the synthesis of a single, defined stereoisomer like the (3S,4S) form is often a key objective in drug development to maximize therapeutic benefit and minimize off-target effects.
Overview of Research Rationale and Objectives Pertaining to N 3s,4s 4 Hydroxythiolan 3 Yl Benzamide
Established Synthetic Pathways to the N-Substituted Benzamide Scaffold
The N-substituted benzamide core is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis has been extensively studied, leading to a variety of established and reliable methods.
The most traditional and widely practiced approach involves the acylation of an amine with a carboxylic acid or its activated derivative . This typically requires the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A plethora of coupling reagents have been developed, each with its own advantages regarding reaction time, yield, and suppression of side reactions, particularly racemization when dealing with chiral substrates.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization.
Phosphonium Salts: Including (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium/Aminium Salts: Such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). These reagents are known for their high efficiency and rapid reaction times.
The choice of coupling reagent and reaction conditions is often substrate-dependent and requires careful optimization to achieve the desired outcome.
Beyond the classic coupling methods, oxidative amidation has emerged as a powerful alternative. This approach can directly couple aldehydes or alcohols with amines, offering a more atom-economical route. Another innovative strategy involves the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols , which provides access to more complex benzamide-containing heterocyclic systems.
The following table summarizes some of the commonly used coupling reagents for the formation of the N-substituted benzamide scaffold.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. Often require additives to suppress side reactions. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, but can generate carcinogenic byproducts. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Highly reactive, fast reaction times, low racemization. |
Stereoselective Synthesis Strategies for the (3S,4S)-4-Hydroxythiolan Moiety
The synthesis of the (3S,4S)-4-hydroxythiolan moiety with precise control over its stereochemistry is the most challenging aspect of the total synthesis of this compound. The trans relationship between the amino and hydroxyl groups on the thiolan ring requires highly stereoselective synthetic methods.
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. Carbohydrates and amino acids are common starting points for such strategies.
For the synthesis of the (3S,4S)-4-hydroxythiolan moiety, a plausible chiral pool starting material could be a suitably protected sugar derivative. For instance, D-xylose or L-arabinose possess the required stereochemical information that could be translated into the desired thiolan ring through a series of transformations. A hypothetical route could involve:
Selective protection and modification of the sugar to expose the necessary functional groups.
Introduction of the sulfur atom via nucleophilic displacement with a sulfur nucleophile.
Ring closure to form the thiolan ring.
Functional group interconversions to install the amino and hydroxyl groups with the correct stereochemistry.
While conceptually elegant, these routes can often be lengthy and require extensive protecting group manipulations.
Asymmetric Catalysis in Thiolan Ring Construction
Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis for establishing stereocenters. Organocatalysis and transition-metal catalysis have been successfully employed in the asymmetric synthesis of various heterocyclic compounds, including tetrahydrothiophenes.
A potential strategy for the asymmetric synthesis of the (3S,4S)-4-hydroxythiolan core could involve an organocatalytic domino reaction . For example, a Michael-aldol cascade between a sulfur-containing nucleophile and an α,β-unsaturated aldehyde could, in principle, construct the thiolan ring with the desired functional groups and stereocenters. The use of a chiral amine catalyst, such as a prolinol derivative, could induce the desired stereoselectivity.
Another approach could be the asymmetric aminohydroxylation of a dihydrothiophene precursor. The Sharpless asymmetric aminohydroxylation, which utilizes an osmium catalyst and a chiral ligand, is a well-established method for the stereoselective synthesis of vicinal amino alcohols from alkenes. Adapting this methodology to a suitable dihydrothiophene derivative could directly install the trans-amino and hydroxyl groups with high enantioselectivity.
Diastereoselective Functionalization of Thiolan Intermediates
If a racemic or achiral thiolan precursor can be synthesized, a diastereoselective functionalization strategy can be employed to introduce the desired stereochemistry. This often relies on the influence of an existing stereocenter or a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction.
One possible approach involves the diastereoselective reduction of a 4-oxothiolan-3-amine intermediate . The ketone at the C4 position could be reduced to the corresponding alcohol. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and the steric and electronic properties of the substituent at the C3 position. Substrate-controlled reductions, where the existing stereocenter directs the hydride attack, can lead to high diastereoselectivity.
Alternatively, a diastereoselective epoxidation of a 3-thiolan-4-ene followed by regioselective ring-opening of the resulting epoxide with an amine nucleophile could also establish the desired trans-1,2-amino alcohol functionality. The stereochemistry of the epoxidation can be directed by a chiral catalyst or a resident chiral auxiliary, and the subsequent epoxide opening would proceed via an SN2 mechanism, leading to the trans product.
The following table outlines potential stereoselective strategies for the synthesis of the (3S,4S)-4-hydroxythiolan moiety.
| Strategy | Key Transformation | Advantages | Challenges |
| Chiral Pool | Transformation of a natural precursor (e.g., a sugar) | Access to enantiomerically pure material. | Potentially long and complex synthetic routes. |
| Asymmetric Catalysis | Organocatalytic domino reaction or asymmetric aminohydroxylation | High efficiency and stereoselectivity. | Development of a suitable catalyst system for the specific substrate. |
| Diastereoselective Functionalization | Diastereoselective reduction of a ketone or epoxide ring-opening | Can utilize simpler starting materials. | Requires careful control of reaction conditions to achieve high diastereoselectivity. |
Optimization of Amidation Reactions for Conjugation with Benzoyl Moieties
The final key step in the synthesis of this compound is the amidation reaction between the (3S,4S)-3-amino-4-hydroxythiolan intermediate and a benzoyl moiety, typically benzoic acid or an activated derivative thereof. The presence of a free hydroxyl group in the amino alcohol substrate introduces a potential for side reactions, namely O-acylation, which must be minimized.
Optimization of this amidation step involves careful selection of the coupling reagent, solvent, temperature, and reaction time. Reagents known for their high chemoselectivity for N-acylation over O-acylation in amino alcohols are particularly desirable. Lipase-catalyzed amidations have also been shown to exhibit excellent N-selectivity in the acylation of amino alcohols.
Furthermore, the choice of the benzoyl component can influence the reaction's success. Using a more reactive derivative, such as benzoyl chloride or a mixed anhydride, may lead to faster reaction rates but could also increase the likelihood of side reactions. Therefore, a systematic screening of reaction conditions is crucial to maximize the yield of the desired N-benzoylated product while minimizing the formation of the O-benzoylated byproduct.
Innovative Protecting Group Strategies in Complex Chemical Synthesis
The synthesis of a molecule with multiple functional groups like this compound invariably requires a well-designed protecting group strategy. The choice of protecting groups for the amino, hydroxyl, and potentially the thiol functionalities must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others.
For the (3S,4S)-4-hydroxythiolan-3-amine intermediate, the amino and hydroxyl groups are in a vicinal relationship, which can present unique challenges and opportunities for protection.
Amino Group Protection: Common amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a wide range of conditions and can be removed under acidic or hydrogenolytic conditions, respectively.
Hydroxyl Group Protection: The hydroxyl group can be protected as an ether (e.g., benzyl, silyl) or an ester. The choice will depend on the stability required during the subsequent synthetic steps.
Diol Protection: If the synthesis proceeds through a diol intermediate, cyclic protecting groups such as acetonides or ketals can be used to protect both hydroxyl groups simultaneously.
Thiol Protection: While the thiol in the thiolan ring is generally less reactive than a free thiol, it may require protection under certain harsh reaction conditions. Thioethers, such as the trityl (Trt) group, are common protecting groups for thiols.
An innovative strategy could involve the use of a single protecting group that masks both the amino and hydroxyl functionalities simultaneously, for example, as a cyclic carbamate (B1207046) or an oxazolidinone. This would reduce the number of synthetic steps and could also influence the stereochemical outcome of subsequent reactions. The successful execution of a complex synthesis like that of this compound hinges on the judicious selection and strategic application of these protecting groups.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. The synthesis of this compound, while not extensively detailed in the literature from a green chemistry perspective, presents numerous opportunities for the incorporation of more sustainable practices. The core tenets of green chemistry, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes, can be hypothetically applied to its synthetic routes.
A critical evaluation of a potential synthetic pathway to this compound would involve a retrosynthetic analysis that prioritizes green metrics at each step. This includes the selection of starting materials from renewable feedstocks, the use of catalytic reagents over stoichiometric ones, and the choice of environmentally benign solvents.
One of the fundamental principles of green chemistry is maximizing atom economy . In a hypothetical synthesis, every effort should be made to ensure that the maximum number of atoms from the reactants are incorporated into the final product. For instance, a classical amidation reaction to form the benzamide group might involve the use of a coupling reagent that generates a significant amount of by-product. A greener alternative would be a direct catalytic amidation, which would have a higher atom economy.
The choice of solvents is another crucial aspect. Many organic reactions utilize volatile and often toxic organic solvents. A greener approach to the synthesis of this compound would explore the use of safer solvents such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions, where feasible, would represent an ideal scenario.
Catalysis offers a powerful tool for the development of green synthetic processes. The use of highly efficient and selective catalysts, including biocatalysts, can enable reactions to proceed under milder conditions, reduce the number of synthetic steps, and minimize the formation of by-products. For example, enzymatic resolutions could be employed to establish the desired stereochemistry of the hydroxythiolan core, avoiding the need for chiral auxiliaries or extensive purification steps.
To illustrate the potential for applying green chemistry principles, the following table provides a conceptual comparison between a hypothetical traditional synthetic route and a potential greener alternative for a key transformation in the synthesis of this compound.
| Feature | Hypothetical Traditional Route | Hypothetical Greener Route | Green Chemistry Principle Addressed |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Use of Safer Solvents |
| Catalyst | Stoichiometric base | Catalytic amount of a reusable base | Catalysis, Waste Prevention |
| Atom Economy | Lower | Higher | Atom Economy |
| Energy Input | High temperature reflux | Room temperature | Energy Efficiency |
Furthermore, the principles of designing for degradation and real-time analysis for pollution prevention can be integrated into the synthetic process. By choosing reagents and designing a synthesis that leads to biodegradable by-products, the environmental impact can be significantly reduced. Implementing in-process analytical techniques can help to monitor the reaction progress, minimize the formation of impurities, and prevent the release of hazardous substances.
The following table outlines key green chemistry metrics and their potential application in the synthesis of this compound.
| Green Chemistry Metric | Definition | Potential Application in Synthesis |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Minimizing the use of solvents, reagents, and processing aids. |
| E-Factor | The ratio of the mass of waste generated to the mass of the final product. | Selecting reactions with high atom economy and minimizing by-product formation. |
| Renewable Feedstock Percentage | The percentage of the final product's mass that is derived from renewable sources. | Exploring bio-based starting materials for the synthesis of the thiolane ring. |
Despite a comprehensive search for scientific literature and patent information, details regarding the specific applications and synthetic methodologies of this compound as a pivotal synthetic intermediate are not extensively available in the public domain. This particular compound represents a highly specialized area of chemical research, and as such, detailed procedural data and its role in the construction of complex molecules are not broadly published.
The inquiry into its function as a precursor for thionucleoside analogues, including specific methods for its incorporation into nucleoside analogues and its use in the construction of modified oligonucleotides, did not yield specific documented examples or established protocols. Similarly, a review of patent literature did not reveal specific claims or applications centered on the synthetic utility of this compound. Information regarding derivatization strategies for its structural modification and functionalization is also not readily found in available chemical literature.
While general principles of organic synthesis, nucleoside chemistry, and oligonucleotide construction are well-established, their specific application to this compound is not detailed in the accessible scientific domain. The compound, identified by its unique stereochemistry and functional groups, suggests potential as a chiral building block; however, without specific literature or patents, any discussion of its role in the areas outlined would be speculative.
Therefore, a detailed article structured around the requested outline cannot be generated based on the currently available and verifiable scientific and patent literature.
Conformational Analysis and Bioactive Conformations of the Thiolan Ring
The five-membered thiolan (tetrahydrothiophene) ring is not planar and exists in a continuous state of dynamic conformational interchange between various puckered forms, primarily envelope (E) and twist (T) conformations. The specific conformation adopted by the thiolan ring in this compound is crucial as it dictates the spatial orientation of the hydroxyl and benzamide substituents, which are key for molecular recognition by biological targets.
The conformational landscape of the thiolan ring is significantly influenced by the nature and orientation of its substituents. In the case of this compound, the vicinal (3S,4S) substitution pattern, featuring a hydroxyl group at C4 and a benzamide group at C3, introduces specific steric and electronic constraints. These constraints limit the number of low-energy conformations the ring can adopt. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the preferred conformations.
The presence of the hydroxyl group at the C4 position can lead to the formation of intramolecular hydrogen bonds, either with the sulfur atom of the thiolan ring or with components of the benzamide moiety. Such interactions can stabilize specific envelope or twist conformations, thereby pre-organizing the molecule for binding to a receptor. The bioactive conformation, the specific three-dimensional shape the molecule adopts when it binds to its biological target, is often one of these low-energy, stabilized conformers. The puckering of the thiolan ring determines the pseudo-axial and pseudo-equatorial positioning of the substituents, which in turn affects their accessibility and interaction with amino acid residues in a protein's binding pocket.
Influence of the Benzamide Substituent on Molecular Recognition and Binding
The benzamide moiety of this compound plays a pivotal role in molecular recognition and binding to biological targets. This aromatic group can engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are fundamental to the affinity and specificity of the ligand-receptor complex.
The substituents on the benzene (B151609) ring of the benzamide group can be systematically varied to probe the chemical and steric requirements of the binding site. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the charge distribution of the aromatic ring and the acidity of the amide N-H group, thereby influencing electrostatic and hydrogen bonding interactions. The position of the substituents (ortho, meta, or para) is also critical, as it directs their spatial orientation and determines their ability to interact with specific subpockets within the receptor.
For instance, the introduction of polar substituents capable of acting as hydrogen bond donors or acceptors can lead to enhanced binding affinity if the target receptor possesses complementary residues. Conversely, bulky hydrophobic substituents may be favored if the binding site has a corresponding hydrophobic pocket. Quantitative Structure-Activity Relationship (QSAR) studies on analogous benzamide derivatives have demonstrated that the nature, size, and position of these substituents are key determinants of biological activity.
| Substituent at para-position | Interaction Type | Effect on Binding Affinity |
| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Increased |
| Chloro (-Cl) | Halogen Bonding/Hydrophobic | Variable |
| Methyl (-CH3) | Hydrophobic | Increased |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Increased |
Stereochemical Impact of the (3S,4S) Configuration on Biological Interactions
Stereochemistry is a critical determinant of biological activity, as biomolecules such as proteins and nucleic acids are chiral and often exhibit a high degree of stereoselectivity towards their ligands. The specific (3S,4S) configuration of this compound defines the precise three-dimensional arrangement of the hydroxyl and benzamide groups relative to the thiolan ring and to each other.
This defined stereochemistry is crucial for establishing the correct orientation of the key interacting groups within the receptor's binding site. A change in the configuration at either C3 or C4 to the (3R,4S), (3S,4R), or (3R,4R) diastereomers would result in a different spatial disposition of the substituents. This alteration would likely lead to a significant loss or change in biological activity due to a mismatch with the chiral environment of the binding pocket.
The (3S,4S) configuration dictates a specific relative orientation of the C3-N and C4-O bonds, which in turn influences the preferred puckering of the thiolan ring. This stereochemistry ensures that the hydroxyl and benzamide groups are presented to the biological target in a precise and optimal manner to facilitate the necessary molecular interactions for a biological response. For example, one stereoisomer might be able to form a crucial hydrogen bond with a specific amino acid residue, while its diastereomer cannot due to an incorrect spatial arrangement of the interacting groups. The stereochemical integrity of the (3S,4S) configuration is therefore a cornerstone of the molecule's biological profile.
Pharmacophore Elucidation and Ligand Design Principles for Related Benzamide Chemotypes (e.g., Histone Deacetylase inhibition, Muscarinic receptor modulation, Nitric Oxide Synthase activation)
The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. By analyzing the SAR of benzamide derivatives targeting specific enzymes and receptors, common pharmacophoric features and ligand design principles can be elucidated.
Histone Deacetylase (HDAC) Inhibition: Benzamide-containing HDAC inhibitors, particularly those of the ortho-aminoanilide class, typically feature a pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The benzamide moiety often serves as the ZBG, coordinating with the zinc ion in the active site of the enzyme. Key pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. The design of potent and selective HDAC inhibitors involves optimizing the linker length and the nature of the cap group to exploit specific interactions within the enzyme's binding tunnel and at its rim.
Nitric Oxide Synthase (NOS) Activation: While most research on NOS has focused on inhibitors, the design of NOS activators is an emerging area. For benzamide-containing compounds that might modulate NOS activity, structure-based design is a key strategy. The pharmacophore would likely involve groups that can interact with the heme active site or the adjacent pterin (B48896) binding site. For instance, functional groups capable of forming hydrogen bonds with key active site residues, such as glutamate, would be important. The benzamide moiety could serve as a scaffold to correctly position these interacting groups.
| Target | Key Pharmacophoric Features for Benzamide Derivatives |
| Histone Deacetylase (HDAC) | Zinc-binding group (benzamide), linker, cap group, H-bond donors/acceptors, hydrophobic and aromatic centers. |
| Muscarinic Receptors | Basic nitrogen, hydrogen bond acceptors/donors, specific spatial arrangement of aromatic/hydrophobic groups. |
| Nitric Oxide Synthase (NOS) | Heme-interacting group, pterin site-binding moiety, hydrogen bond donors/acceptors. |
Comparative SAR Studies with Other Hydroxylated Heterocyclic Benzamide Analogues
Similarly, comparing the five-membered thiolan ring to six-membered heterocyclic systems like tetrahydropyran (B127337) or piperidine (B6355638) would reveal the impact of ring size on the spatial arrangement of the substituents. A six-membered ring adopts a chair conformation, which presents substituents in well-defined axial and equatorial positions, differing from the pseudo-axial and pseudo-equatorial orientations in a five-membered ring.
These comparative studies are essential for understanding the unique role of the sulfur atom and the specific puckering of the thiolan ring in defining the biological activity of this compound. Such analyses provide valuable insights for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
| Heterocyclic Ring | Key Differences from Thiolan | Potential Impact on SAR |
| Tetrahydrofuran | Oxygen heteroatom (H-bond acceptor) | Altered polarity and hydrogen bonding potential |
| Pyrrolidine | Nitrogen heteroatom (H-bond donor/acceptor, can be substituted) | Introduction of a basic center, potential for additional interactions |
| Tetrahydropyran | Six-membered ring, chair conformation | Different spatial arrangement of substituents (axial/equatorial) |
| Piperidine | Six-membered ring with nitrogen | Combination of different ring conformation and a basic center |
Computational and Theoretical Studies on N 3s,4s 4 Hydroxythiolan 3 Yl Benzamide
Molecular Docking Investigations for Putative Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a ligand, such as N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide, by simulating its interaction with the binding sites of various proteins. The process involves preparing the 3D structure of the ligand and a library of receptor proteins, followed by a docking simulation to calculate the binding affinity, often expressed as a docking score. mdpi.com
In a hypothetical study, this compound could be docked against a panel of known drug targets, such as kinases, proteases, and G-protein coupled receptors. The results would likely indicate the most probable biological targets based on the calculated binding energies. For instance, a lower binding energy suggests a more stable protein-ligand complex. dergipark.org.tr
Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Rho-associated kinase 1 (ROCK1) | 6E9W | -8.5 | K105, M156, Y157 |
| Glucokinase (GK) | 1V4S | -7.9 | R63, Y214, Y215 |
| SARS-CoV-2 Main Protease (Mpro) | 7JKV | -7.2 | C145, H41, M165 |
| Integrin α5β1 | 4WK0 | -6.8 | R218, Y181, D150 |
The interactions between the ligand and the protein's active site are crucial for understanding the mechanism of action. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide group of the benzamide (B126) moiety could form hydrogen bonds with key residues like Arginine (Arg) in the active site of a kinase. researchgate.net
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of a compound. nih.gov These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT could be used to optimize its 3D geometry and calculate various molecular descriptors.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (MEP) | - |
The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net This information is vital for understanding how the molecule might interact with biological receptors.
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation of its complex with a putative protein target (identified through molecular docking) can provide insights into the stability of the binding and the conformational changes that occur upon binding. nih.gov
A typical MD simulation would run for a duration of nanoseconds to microseconds, tracking the positions and velocities of all atoms in the system. nih.gov Analysis of the simulation trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time suggests a stable binding pose. nih.gov
Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-ROCK1 Complex
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | GROMOS96 43a1 |
| Average RMSD of Protein | 1.5 Å |
| Average RMSD of Ligand | 0.8 Å |
| Key Persistent Hydrogen Bonds | K105, M156 |
Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from the MD simulation snapshots, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov
In Silico Prediction of Molecular Interactions and Selectivity Profiles
Predicting the molecular interactions and selectivity of a compound is crucial for drug development. In silico methods can be used to predict how this compound might interact with a range of on-target and off-target proteins. This helps in assessing the potential for side effects and in designing more selective compounds.
By docking the compound against a panel of related proteins (e.g., different kinase isoforms), a selectivity profile can be generated. For instance, if the compound shows a significantly higher binding affinity for ROCK1 over other kinases, it would be predicted to be a selective ROCK1 inhibitor. nih.gov
Table 4: Hypothetical Selectivity Profile of this compound against a Panel of Kinases
| Kinase | Binding Affinity (kcal/mol) | Predicted Selectivity |
| ROCK1 | -8.5 | High |
| PKA | -6.2 | Low |
| PKC | -6.5 | Low |
| CDK2 | -5.9 | Low |
Understanding the specific interactions that govern selectivity is also important. For example, a unique hydrogen bond or a specific hydrophobic interaction with a non-conserved residue in the target's binding site could be the key to its selectivity. nih.gov
Cheminformatics Approaches for Analog Prioritization and Virtual Screening
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics approaches can be used to prioritize analogs for synthesis and to perform virtual screening of large compound libraries to identify other potential hits.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. scispace.com Although a QSAR model for this specific compound is not available, the principles would involve generating a set of molecular descriptors for a series of analogs and using statistical methods to build a predictive model.
Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds with similar structures or properties to this compound would be identified from a large database. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a target protein to identify those with high predicted binding affinities. scispace.com
Table 5: Hypothetical Prioritization of Analogs based on Predicted Activity and ADMET Properties
| Analog | Predicted pIC50 | Predicted BBB Permeability | Predicted Hepatotoxicity |
| Analog 1 | 8.2 | High | Low |
| Analog 2 | 7.9 | High | Low |
| Analog 3 | 7.5 | Medium | Low |
| Analog 4 | 7.1 | High | Medium |
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial application of cheminformatics. researchgate.net Tools can predict properties like blood-brain barrier (BBB) permeability and potential hepatotoxicity, which are critical for the early-stage assessment of drug candidates. researchgate.net
Future Perspectives and Emerging Research Directions for N 3s,4s 4 Hydroxythiolan 3 Yl Benzamide
Design and Synthesis of Next-Generation N-((3S,4S)-4-Hydroxythiolan-3-yl)benzamide Derivatives
The development of next-generation derivatives of this compound is a key avenue for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogs. nih.govnih.gov Modifications can be systematically introduced at three primary locations: the benzamide (B126) ring, the amide linker, and the hydroxylated thiolan moiety.
For instance, substitution on the benzamide ring with various functional groups (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties of the molecule, potentially influencing its binding affinity to a biological target. nih.gov The exploration of different aromatic and heterocyclic rings in place of the phenyl group could also lead to novel interactions with target proteins. researchgate.net
The amide linker offers another point of modification. Altering its rigidity or conformational flexibility could optimize the orientation of the benzamide and thiolan moieties within a binding pocket. Furthermore, the hydroxyl and thiol functionalities on the thiolan ring are crucial for interaction and can be targeted for bioisosteric replacement to improve metabolic stability or fine-tune binding interactions.
A hypothetical design strategy for next-generation derivatives is outlined in the table below:
| Modification Site | Proposed Modification | Rationale |
| Benzamide Ring | Introduction of para-substituents (e.g., -Cl, -F, -OCH3) | Enhance binding affinity and selectivity based on SAR of other benzamides. nih.gov |
| Amide Linker | Replacement with a bioisosteric group (e.g., reverse amide, triazole) | Improve metabolic stability and explore alternative binding modes. mdpi.com |
| Thiolan Ring | Esterification or etherification of the hydroxyl group | Modulate lipophilicity and pharmacokinetic properties. |
| Thiolan Ring | Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone | Alter polarity and potential for hydrogen bonding. |
The synthesis of these novel derivatives would necessitate the development of robust and efficient synthetic protocols. derpharmachemica.com Advances in parallel synthesis and high-throughput screening can accelerate the generation and evaluation of a library of these new compounds. derpharmachemica.com
Exploration of Novel Biological Targets and Therapeutic Applications for Benzamide Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic actions, including antipsychotic, antiemetic, and anticancer effects. researchgate.netwalshmedicalmedia.com While the specific biological targets of this compound are yet to be fully elucidated, the structural motifs suggest several plausible avenues for investigation.
One promising area is the inhibition of enzymes. Benzamide derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), both of which are important targets in oncology. nih.gov The hydroxylated thiolan moiety could potentially interact with the active sites of various enzymes, and therefore, screening against a panel of clinically relevant enzymes is a logical next step. For example, some benzamides have shown inhibitory activity against acetylcholinesterase (AChE), suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's. nih.gov
Another area of exploration is the targeting of G-protein coupled receptors (GPCRs). Many antipsychotic drugs containing a benzamide core exert their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. walshmedicalmedia.com The unique three-dimensional structure of this compound could confer selectivity for specific GPCR subtypes.
The thiophene (B33073) ring, a component of the thiolan structure, is also a recognized pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com This suggests that this compound and its derivatives could be investigated for their potential in treating infectious and inflammatory diseases.
| Potential Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Histone Deacetylases (HDACs), Acetylcholinesterase (AChE) | Oncology, Neurodegenerative Diseases |
| G-Protein Coupled Receptors | Dopamine Receptors, Serotonin Receptors | Psychiatry, Neurology |
| Kinases | Various | Oncology, Inflammatory Diseases |
| Ion Channels | Various | Neurology, Cardiology |
Advances in Stereoselective Synthetic Methodologies for Hydroxylated Thiolans
The specific (3S,4S) stereochemistry of the hydroxylated thiolan ring in this compound is critical for its biological activity. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount for future research and potential large-scale production.
Recent advances in asymmetric synthesis offer a range of powerful tools to achieve this. nih.gov Chiral pool synthesis, starting from readily available enantiopure precursors, is one viable approach. Alternatively, asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, provides a more flexible and efficient route. nih.gov
For the synthesis of the 3,4-disubstituted thiolan core, domino reactions that form multiple bonds in a single pot with high stereocontrol are particularly attractive. nih.gov For example, a domino thia-Michael-Henry reaction could be envisioned to construct the thiolan ring with the desired stereochemistry. nih.gov Lipase-catalyzed asymmetric transformations could also be employed for the resolution of racemic intermediates. nih.gov
The table below summarizes potential stereoselective synthetic strategies:
| Synthetic Strategy | Description | Key Advantages |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Access to enantiopure building blocks. |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in reactions. | High efficiency and enantiomeric excess. |
| Domino Reactions | Multi-step transformations in a single synthetic operation. | Increased efficiency and reduced waste. |
| Enzymatic Resolution | Separation of enantiomers using stereoselective enzymes. | High stereoselectivity under mild conditions. |
Further research into novel catalytic systems and the optimization of reaction conditions will be crucial for the practical and scalable synthesis of this compound and its derivatives.
Integration of Omics Data with Compound Structure for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond a single-target approach and embrace a systems-level perspective. The integration of "omics" technologies, such as transcriptomics and proteomics, with traditional pharmacological studies can provide a holistic view of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of response. nih.govnih.govfrontiersin.org
Transcriptomic profiling, using techniques like RNA sequencing, can reveal changes in gene expression across the entire genome in response to treatment with the compound. longdom.org This can help to identify the signaling pathways that are modulated and provide clues about the compound's primary targets and downstream effects. nih.gov For example, a "transcriptome reversal" approach could be employed, where the gene expression signature of a disease state is compared with the signature induced by the compound, with the goal of identifying molecules that can normalize the disease-related gene expression changes. nih.gov
Proteomic analysis, often utilizing mass spectrometry, can identify and quantify changes in the protein landscape of cells or tissues upon compound treatment. nih.govacs.org This can provide direct evidence of target engagement and reveal post-translational modifications that are altered by the compound. A proteomics-based approach was successfully used to identify methionine aminopeptidases as the target of the bengamide class of natural products. korea.ac.kr
The integration of these large datasets with the chemical structure of this compound and its derivatives can facilitate the development of predictive computational models. These models can help to prioritize next-generation compounds with improved efficacy and reduced toxicity.
| Omics Technology | Information Gained | Application in Drug Discovery |
| Transcriptomics | Changes in global gene expression. | Target identification, pathway analysis, biomarker discovery. nih.govfrontiersin.org |
| Proteomics | Changes in protein abundance and post-translational modifications. | Direct target identification, validation of mechanism of action. acs.orgkorea.ac.kr |
| Metabolomics | Alterations in metabolic pathways. | Understanding of metabolic effects and potential toxicities. |
Translational Research Implications in Drug Discovery and Development (excluding clinical trial data)
The ultimate goal of research into this compound is its translation into a clinically effective therapeutic agent. The preclinical phase of drug development is a critical stage in this process, where the safety and efficacy of the compound are rigorously evaluated in non-human systems. nih.gov
A crucial first step in the translational pathway is the development of robust and validated in vitro and in vivo models of the target disease. These models are essential for assessing the pharmacological activity of this compound and its derivatives. For example, if the compound is being investigated as an anticancer agent, a panel of cancer cell lines and patient-derived xenograft models would be utilized. nih.gov
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are also central to preclinical development. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies relate the drug concentration to its pharmacological effect. nih.gov These studies are vital for determining the optimal dosing regimen for future clinical trials.
Toxicology studies are conducted to identify any potential adverse effects of the compound. These studies are performed in compliance with Good Laboratory Practice (GLP) guidelines and are a prerequisite for obtaining regulatory approval to initiate human clinical trials.
The development of biomarkers is another important aspect of translational research. Biomarkers can be used to monitor the biological effects of the drug, predict patient response, and potentially serve as surrogate endpoints in clinical trials. The integration of omics data, as discussed in the previous section, can be instrumental in the discovery of novel biomarkers.
| Preclinical Stage | Key Activities | Objective |
| Target Validation | In vitro and in vivo studies to confirm the role of the target in the disease. | To ensure that modulating the target will have a therapeutic benefit. |
| Lead Optimization | Synthesis and testing of derivatives to improve properties. | To identify a clinical candidate with optimal efficacy, safety, and pharmacokinetics. nih.gov |
| In Vivo Efficacy | Testing in relevant animal models of the disease. | To demonstrate proof-of-concept for therapeutic efficacy. |
| Safety Pharmacology | Evaluation of effects on major organ systems. | To identify potential on-target and off-target toxicities. |
| IND-Enabling Toxicology | GLP-compliant toxicology studies in two species. | To support the safety of initiating human clinical trials. |
Q & A
Q. What are the recommended synthetic routes for N-((3S,4S)-4-hydroxythiolan-3-yl)benzamide, and how can reaction yields be optimized?
The synthesis of this compound typically involves coupling a benzoyl chloride derivative with a chiral thiolane-amine intermediate. Key steps include:
- Base selection : Sodium carbonate is often used to deprotonate the amine and drive the reaction forward .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes is effective for isolating the product .
- Yield optimization : Maintaining anhydrous conditions and stoichiometric control of reagents (e.g., 1.1 equivalents of benzoyl chloride) minimizes side reactions .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm stereochemistry and functional groups. For example, hydroxyl protons in the thiolane ring appear as broad singlets near δ 3.5–4.0 ppm .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in orthorhombic crystal systems (space group P222) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling?
- Mutagenicity testing : Ames II testing showed lower mutagenic potential compared to other anomeric amides, but PPE (gloves, goggles) and fume hoods are mandatory .
- Decomposition risks : Differential scanning calorimetry (DSC) revealed thermal instability above 150°C; avoid heating during storage .
Q. How can preliminary biological activity be assessed?
- Enzyme inhibition assays : Screen against kinases (e.g., AKT) using fluorescence-based assays (IC determination) .
- Cellular toxicity : MTT assays in cancer cell lines (e.g., HeLa) at 1–100 μM concentrations evaluate cytotoxicity .
Advanced Research Questions
Q. How does stereochemistry influence target selectivity in kinase inhibition?
The (3S,4S) configuration enhances binding to AKT’s hydrophobic pocket via hydrogen bonding with Asp274 and π-π stacking with Phe442. Enantiomeric forms (3R,4R) show 10-fold reduced potency, as seen in Hu7691 analogs .
Q. What strategies mitigate off-target effects in vivo?
- Linker optimization : In PROTAC designs, polyethylene glycol (PEG) spacers between the compound and E3 ligase ligands (e.g., VHL) improve tissue penetration and reduce hepatic clearance .
- Pharmacokinetic (PK) profiling : Monitor plasma half-life (t) and volume of distribution (V) in rodent models to adjust dosing regimens .
Q. How can conflicting solubility and potency data be resolved?
Q. What computational methods predict metabolite formation?
Q. How is selectivity against related kinases validated?
Q. What techniques elucidate degradation mechanisms under oxidative stress?
- Forced degradation studies : Expose the compound to HO/UV light and analyze products via LC-MS. Major degradation products include sulfoxide derivatives .
- Electron paramagnetic resonance (EPR) : Detects radical intermediates during light-induced decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
